Iopamidol is a non-ionic, water-soluble contrast agent commonly used in medical imaging. [, ] It is classified as a tri-iodinated benzene derivative. [] In scientific research, Iopamidol serves as a valuable tool for enhancing the visibility of internal structures and fluid movement during imaging procedures. []
Iopamidol is synthesized from various precursors and classified as a tri-iodinated derivative of isophthalic acid. It is typically produced in pharmaceutical settings for use in diagnostic imaging procedures. The compound is recognized for its high water solubility, which facilitates its use in vascular imaging and other applications requiring clear delineation of anatomical structures.
The synthesis of iopamidol involves several steps that ensure high purity and efficacy. A commonly referenced method includes the following:
The synthesis typically involves nine steps, allowing for efficient isolation and purification of iopamidol at a commercial scale . Each step is optimized to enhance yield and purity, ensuring that the final product is suitable for medical use.
Iopamidol has a complex molecular structure characterized by its tri-iodinated aromatic ring system. Its molecular formula is C_17H_21I_3N_2O_5, indicating the presence of three iodine atoms which are critical for its imaging properties.
Iopamidol can undergo various chemical reactions that are essential for its synthesis and functionalization:
The reaction conditions—including temperature and pH—are carefully controlled to optimize yield and minimize by-products during synthesis .
Iopamidol functions as a contrast agent due to its high iodine content, which effectively absorbs X-rays. When administered intravenously, it enhances the contrast between blood vessels and surrounding tissues during imaging procedures.
The mechanism involves:
Iopamidol exhibits several key physical and chemical properties that contribute to its effectiveness as a contrast agent:
Studies have shown that iopamidol displays optimal solubility characteristics when substituted with specific hydroxyalkyl groups, enhancing its performance as a contrast agent .
Iopamidol is primarily utilized in medical imaging:
The development of iodinated contrast media represents a trajectory from hypertonic ionic compounds to biocompatible non-ionic agents, fundamentally transforming diagnostic imaging safety and efficacy. First-generation ionic contrast media (e.g., diatrizoate meglumine) emerged in the 1950s but carried significant limitations due to their high osmolality—reaching 1,500–2,000 mOsm/kg, approximately 5–8 times plasma osmolality. This physicochemical property correlated strongly with adverse patient reactions, including endothelial damage, pain during injection, and compromised hemodynamic stability [5] [7].
Iopamidol, synthesized in the late 1970s, epitomized the structural innovations defining second-generation non-ionic agents. Unlike ionic monomers featuring a carboxyl group (-COOH) that dissociates in solution, iopamidol’s design incorporated hydrophilic hydroxyl groups (-OH) attached to a tri-iodinated benzene ring. This configuration eliminated ionic charge while maintaining water solubility. Consequently, iopamidol solutions (300 mgI/mL) achieved markedly lower osmolality (≈616 mOsm/kg) — only about twice physiological levels — substantially reducing chemotoxicity and osmotic stress [5] [6] [7]. The shift to non-ionic chemistry represented a diagnostic renaissance: Radiologists could now achieve high vascular and parenchymal enhancement with significantly improved patient tolerance, enabling broader application in computed tomography (CT), angiography, and myelography.
Table 1: Evolution of Iodinated Contrast Media Generations
Generation | Representative Agents | Chemical Class | Osmolality (mOsm/kg, 300 mgI/mL) | Key Clinical Limitation |
---|---|---|---|---|
First (1950s) | Diatrizoate, Iothalamate | Ionic Monomer | 1,500–2,000 | High osmotic load → Toxicity |
Second (1980s) | Iopamidol, Iohexol | Non-Ionic Monomer | 500–700 | Moderate viscosity |
Third (1990s) | Iodixanol | Non-Ionic Dimer | 290 | Higher cost |
Bracco Diagnostics pioneered the commercialization of non-ionic contrast media, launching Isovue® (iopamidol injection) in 1981 as the first ready-to-use non-ionic formulation. This innovation addressed critical gaps in procedural efficiency and safety prevalent with earlier agents requiring on-site reconstitution [4]. Bracco’s development of iopamidol emphasized three pillars:
Bracco further expanded iopamidol’s applications through collaborations with imaging equipment manufacturers. These partnerships optimized injector parameters for iopamidol’s viscosity profile, enabling automated high-flow-rate injections (5–7 mL/s) essential for coronary CTA and perfusion studies [4] [9].
Table 2: Key Milestones in Bracco’s Development of Iopamidol
Year | Milestone | Impact |
---|---|---|
1981 | Launch of Isovue® (iopamidol) | First commercially available ready-to-use non-ionic contrast agent |
1980s | Introduction of Isovue-370 (370 mgI/mL) | Enabled high-contrast vascular/neurological imaging |
2000s | CARE/IMPACT clinical studies | Demonstrated renal safety equivalence to dimeric agents in high-risk cohorts |
2010s | Global supply chain optimization | Secured availability across 80+ countries |
Myelography witnessed profound safety advancements with iopamidol’s introduction, displacing historically problematic agents. Early myelographic media included:
Iopamidol’s physicochemical profile revolutionized intrathecal imaging:
Clinical implications were immediate: Iopamidol enabled cervical and thoracic myelography without seizure risks and facilitated post-myelographic CT with reduced artifact interference. Its adoption rendered obsolete Pantopaque—which required general anesthesia for removal—and metrizamide, which carried prohibitive neurotoxic risks [2] [3].
Table 3: Physicochemical Comparison of Myelographic Agents
Agent (Era) | Osmolality vs. CSF | Viscosity | CSF Miscibility | Primary Clinical Risk |
---|---|---|---|---|
Pantopaque (1940s+) | Not applicable | Very high | Poor | Arachnoiditis, chronic inflammation |
Metrizamide (1970s) | ~2x higher | Moderate | Good | Seizures, neurotoxicity |
Iopamidol (1980s+) | ~1.4x higher | Low | Excellent | Transient headache/nausea |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7